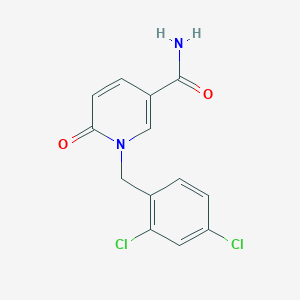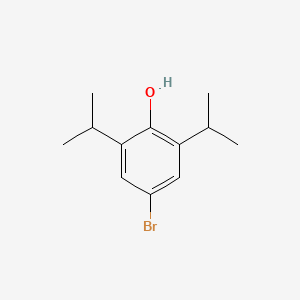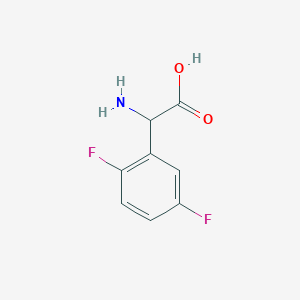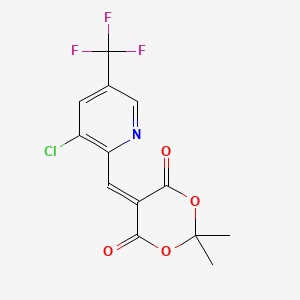
2-Chloro-7-nitro-1h-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated nitrobenzenes as starting materials. For instance, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in a specific solvent system can lead to the formation of 1H-indole as a significant product . This suggests that similar electrochemical methods could potentially be applied to synthesize this compound, although the exact conditions and starting materials would differ.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of indoles generally consists of a benzene ring fused to a pyrrole ring. The presence of a nitro group and a chlorine atom would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with nucleophiles .
Chemical Reactions Analysis
The papers describe the reactivity of nitro-substituted aromatic compounds with nucleophiles. For example, a thioketene intermediate formed from a thiadiazole compound reacts with nucleophiles to produce various heterocyclic compounds, including N-substituted indole-2-thiols . This indicates that this compound could also undergo reactions with nucleophiles, leading to a range of possible derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The presence of electron-withdrawing groups such as nitro and chloro substituents would affect the compound's acidity, basicity, and overall stability. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility .
Aplicaciones Científicas De Investigación
Nucleophilic Addition Reactions
2-Nitro-1-(phenylsulfonyl)indole, a compound structurally related to 2-Chloro-7-nitro-1H-indole, undergoes nucleophilic addition reactions to form 3-substituted-2-nitroindoles. These reactions are important for synthesizing various indole derivatives used in chemical research (Pelkey, Barden, & Gribble, 1999).
Photosystem II Inhibitors
Indole derivatives, including those related to this compound, have been synthesized and evaluated for their ability to inhibit photosystem II (PSII) in plants. These compounds can act as postemergent herbicides by reducing the dry biomass of certain weeds (Souza et al., 2020).
Palladium-Catalyzed Reactions
The indole nucleus, a key component of many biologically active compounds, can be synthesized and functionalized through palladium-catalyzed reactions. This method is significant for the development of pharmaceutical and agrochemical intermediates (Cacchi & Fabrizi, 2005).
Synthesis of Nitrogen-Substituted Indoles
A general and efficient synthesis method for indoles with nitrogen substituents at various positions, including compounds similar to this compound, has been developed. This method is pivotal for creating diverse indole-based compounds (Dai, Sun, & Guo, 2002).
Nitration of Indoles
The nitration of 4,6-dimethoxyindoles, related to this compound, has been studied. The nitration process results in the formation of nitro-indoles, which are significant intermediates in organic synthesis (Jones et al., 2004).
Large Stokes Shift Scaffolds
The one-pot synthesis of thiopyrano[2,3-b]indole derivatives with significant Stokes shift values has been achieved. These compounds, which are structurally related to this compound, are valuable for their potential applications in fluorescence and material sciences (Singh & Samanta, 2015).
Biological Activity Studies
Studies on the biological activities of indole derivatives, including anti-tumor and anti-inflammatory properties, have been conducted. These studies provide insights into the potential therapeutic applications of compounds like this compound (Geetha et al., 2019).
Mecanismo De Acción
Target of Action
Indole derivatives, such as 2-Chloro-7-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to a range of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the replication of certain viruses, thereby exhibiting antiviral activity .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and biological context. For instance, certain indole derivatives have been reported to damage the membranes of bacterial cells, leading to their destruction .
Safety and Hazards
Direcciones Futuras
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Chloro-7-nitro-1h-indole could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Indole itself is known to be involved in the degradation of tryptophan in higher plants
Propiedades
IUPAC Name |
2-chloro-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBUPTYYZSEHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)




![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)
